5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole
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Overview
Description
5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound features a pyrazole ring substituted with a chlorine atom at the 5-position, a fluorophenyl group at the 3-position, and a methyl group at the 1-position. Pyrazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reactions: Chlorination and fluorination reactions are performed to introduce the chlorine and fluorine atoms at the respective positions on the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the methyl group at the 1-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Catalysts may be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Substitution reactions can be carried out to replace one or more atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound may be used to study its biological activity and potential therapeutic effects. It can be tested for its ability to interact with various biological targets, such as enzymes and receptors.
Medicine: In the field of medicine, this compound may be investigated for its potential use as a drug candidate. Its biological activity can be evaluated in preclinical and clinical studies to determine its efficacy and safety.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the creation of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
3-Chloro-5-(3-fluorophenyl)-1-methyl-1H-pyrazole
5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
5-Chloro-3-(3-fluorophenyl)-2-methyl-1H-pyrazole
Uniqueness: 5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This arrangement may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H8ClFN2 |
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Molecular Weight |
210.63 g/mol |
IUPAC Name |
5-chloro-3-(3-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8ClFN2/c1-14-10(11)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3 |
InChI Key |
JLXAZIUKUWKVIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)F)Cl |
Origin of Product |
United States |
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